molecular formula C12H17N3O2 B172480 1-Methyl-4-(3-nitrobenzyl)piperazine CAS No. 198281-54-8

1-Methyl-4-(3-nitrobenzyl)piperazine

Cat. No. B172480
M. Wt: 235.28 g/mol
InChI Key: QXWROCIDLCOGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-nitrobenzyl)piperazine is a chemical compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.28 g/mol .


Molecular Structure Analysis

The InChI code for 1-Methyl-4-(3-nitrobenzyl)piperazine is 1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 . The compound has a complex structure with a piperazine ring substituted with a methyl group and a 3-nitrobenzyl group .


Physical And Chemical Properties Analysis

1-Methyl-4-(3-nitrobenzyl)piperazine has a molecular weight of 235.28 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 259 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Crystal Structure Analysis

  • The piperazine derivative, C12H16N4O2, exhibits a slightly distorted chair conformation, with interesting molecular interactions in its crystal structure. This can be relevant in studying molecular conformations and interactions in crystallography (Kavitha et al., 2013).

Anti-malarial Agent Research

  • Piperazine derivatives have been explored for their potential as anti-malarial agents. This includes studying their crystal structures and biological activities, which may contribute to the development of new anti-malarial drugs (Cunico et al., 2009).

Antibacterial and Biofilm Inhibition

  • Novel piperazine-linked bis(pyrazole-benzofuran) hybrids demonstrate significant antibacterial and biofilm inhibition activities, which can be crucial in the development of new antibacterial agents (Mekky & Sanad, 2020).

Dopamine Receptor Affinity

  • Some piperazine derivatives have shown high affinity for dopamine receptors, which is significant in neuropharmacology and could lead to the development of new drugs for neurological disorders (Penjisevic et al., 2016).

Myocardial Ischemia-Reperfusion Injury Research

  • Certain piperazine compounds have been studied for their protective effects against myocardial ischemia-reperfusion injury, offering insights into potential therapeutic applications for heart diseases (Xu Yungen, 2011).

Synthesis and Antibacterial Activity

  • Piperazine derivatives have been synthesized and tested for antibacterial activities, contributing to the field of antimicrobial research (Wu Qi, 2014).

Neuroprotective Activities

  • Benzylpiperazine-based edaravone derivatives show significant neuroprotective activities, which could be pivotal in treating cerebral ischemic stroke (Gao et al., 2022).

Cytotoxic and Antibacterial Properties

  • Piperazine complexes have been synthesized and evaluated for cytotoxic and antibacterial properties, offering potential applications in cancer and infectious disease treatments (Keypour et al., 2017).

Anticholinesterase Activities

  • Hydrazone derivatives of piperazine have been synthesized and studied for their anticholinesterase activities, which is crucial in researching treatments for diseases like Alzheimer's (Kaya et al., 2016).

Antivirus Activity

  • Diketopiperazine derivatives from marine-derived actinomycetes show modest antivirus activity, especially against influenza A (H1N1) virus (Wang et al., 2013).

Safety And Hazards

While specific safety and hazard information for 1-Methyl-4-(3-nitrobenzyl)piperazine is not available, general precautions such as wearing suitable gloves, protective clothing, and eye protection are recommended when handling similar chemical compounds .

properties

IUPAC Name

1-methyl-4-[(3-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWROCIDLCOGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362420
Record name 1-Methyl-4-(3-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(3-nitrobenzyl)piperazine

CAS RN

198281-54-8
Record name 1-Methyl-4-(3-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrobenzylchloride (5 g, 29.14 mmol), N-methylpiperazine (3.9 mL, 34.97 mmol, 1.2 equiv), potassium carbonate (8 g, 58.28, 2 equiv), and acetone (100 ml) is stirred for 15 h at reflux. The reaction mixture is allowed to cool to RT, filtered and concentrated. The residue is purified by silica gel MPLC (DCM/MeOH+1% NH3aq, 95:5) to afford the title compound as a brow oil: ESI-MS: 236.0 [MH]+; tR=1.40 min (purity: 100%, system 1); TLC: Rf=0.31 (DCM/MeOH+1% NH3aq, 9:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-nitrobenzyl chloride (1 g) and N-methylpiperazine (3 ml) was stirred and heated to 100° C. for 4 hours. The mixture was cooled to ambient temperature and partitioned between methylene chloride and water. The organic phase was evaporated to give 3-(4-methylpiperazin-1-ylmethyl)nitrobenzene (1.05 g); NMR Spectrum: (DMSOd6) 2.14 (s, 3H), 2.31-2.38 (m, 8H), 3.57 (s, 2H), 7.6 (t, 1H), 7.54 (d, 1H), 8.07-8.13 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

m-Nitrobenzyl bromide (500 mg, 2.31 mmol) was added to a mixture of 1-methylpiperazine (277 mg, 2.77 mmol) and potassium carbonate (414 g, 3.0 mmol) in 5 mL of DMF. The mixture was stirred at 90° C. for 16 hours. After cooling to room temperature, the mixture was extracted into ethyl acetate (EtOAc), washed with water, brine and then dried with sodium sulfate (Na2SO4). Removal of the solvent and chromatography on silica, eluting with EtOAc/CH3OH/NH4OH (10:1:0.1, v/v), gave 510 mg of 1-methyl-4-(3-nitro-benzyl)-piperazine, which was converted to the title compound under normal hydrogenation conditions. The titled compound was obtained as a yellow solid (450 mg, 95%). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.02 (t, J=7.6 Hz, 1H), 6.62 (s, 1H), 6.60 (d, J=7.6 Hz, 1H), 6.54 (d, J=7.6 Hz, 1H), 3.43 (s, 2H), 2.76 (br, 4H), 2.65 (br, 4H), 2.82 (m, 4H), 2.46 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
414 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(3-nitrobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(3-nitrobenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(3-nitrobenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(3-nitrobenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(3-nitrobenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(3-nitrobenzyl)piperazine

Citations

For This Compound
1
Citations
EV Koroleva, KN Gusak, AL Ermolinskaya… - Russian Journal of …, 2013 - Springer
A simple and highly efficient procedure has been proposed for the synthesis of heterocyclic and aromatic N-benzyl amines via reductive amination of substituted aromatic aldehydes in …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.